(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is a diterpenoid compound that belongs to the kaurane family. It is known for its significant biological activities, particularly its anticancer properties. This compound is derived from natural sources, primarily plants, and has been the subject of extensive scientific research due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ent-kaurane-3,16,17-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common method includes the oxidation of ent-kaurane derivatives followed by selective reduction and hydroxylation to introduce the hydroxyl groups at the 3, 16, and 17 positions . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, followed by reduction with reagents like sodium borohydride .
Industrial Production Methods
Industrial production of ent-kaurane-3,16,17-triol is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial biotransformation, have shown promise in producing this compound on a larger scale. These methods utilize specific strains of fungi or bacteria to convert simpler diterpenoids into ent-kaurane-3,16,17-triol through enzymatic processes .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions on the molecule
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of ent-kaurane-3,16,17-triol, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[112101,10
Chemistry: Used as a precursor for synthesizing other bioactive diterpenoids.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells
Wirkmechanismus
The mechanism of action of ent-kaurane-3,16,17-triol primarily involves the induction of apoptosis in cancer cells. It targets specific molecular pathways, such as the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and programmed cell death . The compound also interacts with various proteins and enzymes, modulating their activity to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is unique among kaurane diterpenoids due to its specific hydroxylation pattern. Similar compounds include:
Ent-kaurane-3,16-diol: Lacks the hydroxyl group at the 17 position.
Ent-kaurane-3,17-diol: Lacks the hydroxyl group at the 16 position.
Ent-kaurane-16,17-diol: Lacks the hydroxyl group at the 3 position.
Eigenschaften
Molekularformel |
C20H34O3 |
---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1R,4R,6S,9R,10S,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
JRMZVZSBORMZSD-XKBPDVHJSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C)O |
Kanonische SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
Synonyme |
ent-kaurane-3,16,17-triol kaurane-3,16,17-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.